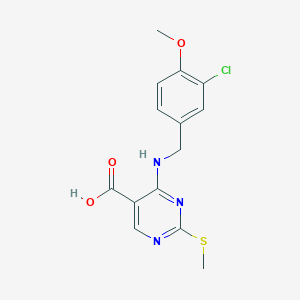

4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid

Description

4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid (hereafter referred to by its full IUPAC name) is a key intermediate in the synthesis of avanafil, a phosphodiesterase type 5 (PDE5) inhibitor approved for treating erectile dysfunction . Structurally, it features a pyrimidine core substituted at the 2-position with a methylthio group and at the 4-position with a 3-chloro-4-methoxybenzylamino moiety. The 5-carboxylic acid group facilitates further derivatization, such as amidation, during avanafil synthesis . Its synthesis involves hydrolysis of ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate under basic conditions, followed by acidification to yield the carboxylic acid .

Structure

3D Structure

Properties

IUPAC Name |

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3S/c1-21-11-4-3-8(5-10(11)15)6-16-12-9(13(19)20)7-17-14(18-12)22-2/h3-5,7H,6H2,1-2H3,(H,19,20)(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYYGISXAWKTCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)O)SC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the methylthio group: This step might involve the use of methylthiolating agents such as methyl iodide in the presence of a base.

Attachment of the 3-chloro-4-methoxybenzyl group: This can be done through nucleophilic substitution reactions using the corresponding benzyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methylthio groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions could target the nitro or carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring or the pyrimidine core.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Benzyl halides, methyl iodide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

The search results provide information on compounds similar to "4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid," including their synthesis as intermediates in drug development and potential biological activities. However, no direct information on the applications of "4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid" was found.

Related Compounds and Their Applications

- Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-((2S)-2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate: This compound is listed in PubChem .

- Ethyl 4-[3-chloro-4-methoxybenzyl)amino]-2-(methylsulphanyl)pyrimidine-5-carboxylate: This is an intermediate in the synthesis of Avanafil . It has the synonyms "Avanafil Intermediate II" and "4-(3-Chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-Methylthiopyrimidine" .

- 4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide: This compound is used in the discovery of avanafil for the treatment of erectile dysfunction .

Lycopene and Anti-Cancer Activity

Although not directly related to the target compound, research on lycopene, found in tomatoes, demonstrates potential applications of similar compounds in cancer research . Lycopene's antioxidant properties and effects on various cancer cell lines have been studied .

- Lycopene and its oxidation products have shown anticancer activity in in vitro studies with human prostate cancer and leukemia cells .

- Lycopene can inhibit angiogenesis in vitro and in vivo, potentially by inhibiting the MMP-2/uPA system through VEGFR2-mediated PI3K–Akt and ERK/p38 signaling pathways .

- Lycopene treatment can inhibit the PI3K–AKT signaling pathway in colon cancer cells, affecting tumor development via angiogenesis inhibition .

Cardioprotective Effects of Tomatoes

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine-5-carboxylic Acid Derivatives

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data

Biological Activity

The compound 4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

The molecular formula of the compound is , with a molecular weight of approximately 339.8 g/mol. The compound's structure features a pyrimidine ring substituted with various functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H14ClN3O3S |

| Molecular Weight | 339.8 g/mol |

| CAS Number | 330786-34-0 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

- Case Study : A study published in Cancer Research evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogenic bacteria and fungi. Tests conducted using the disk diffusion method revealed that it exhibits significant inhibitory effects against Staphylococcus aureus and Candida albicans.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Candida albicans | 15 |

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in disease pathways. For instance, it has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

- Research Findings : A kinetic study revealed that the compound has a competitive inhibition profile with a Ki value of 2.5 µM against DHFR, suggesting its potential as a therapeutic agent in conditions requiring modulation of folate metabolism.

The biological activities of 4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid are thought to stem from its structural properties, which allow it to interact with biological targets effectively. The presence of the chloro and methoxy groups enhances its lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Apoptosis Induction

The compound's ability to induce apoptosis in cancer cells has been linked to the activation of caspase pathways. Flow cytometry analyses showed an increase in early apoptotic cells after treatment with this compound, indicating its role in promoting programmed cell death.

Antioxidant Properties

Additionally, preliminary studies suggest that this compound may possess antioxidant properties, which could contribute to its overall therapeutic profile by mitigating oxidative stress in cells.

Q & A

Q. What are the standard synthetic routes for 4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid?

The compound is typically synthesized via a two-step process:

- Step 1 : Alkylation of a pyrimidine precursor (e.g., ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) with 3-chloro-4-methoxybenzylamine under reflux conditions in polar aprotic solvents like DMSO or DMF. Reaction monitoring via TLC or HPLC is recommended to confirm intermediate formation .

- Step 2 : Hydrolysis of the ester group using aqueous HCl or NaOH to yield the carboxylic acid. Crystallization from a DMSO:water (5:5) solvent system is commonly employed for purification .

Key Data :

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Reflux Time | 12–24 hrs | 60–75% | |

| Solvent System | DMSO:H₂O | ≥95% purity |

Q. How is the structural integrity of this compound validated after synthesis?

Methodological validation includes:

- Spectroscopic Analysis : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy, methylthio groups) and FT-IR for carboxylic acid (-COOH) identification.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₅H₁₅ClN₄O₃S: 367.05) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, though this requires high-purity crystals .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing substituent variations on the pyrimidine core?

Contradictory yield data in multi-step syntheses (e.g., 2–5% in vs. 60–75% in ) highlight the impact of:

- Steric and Electronic Effects : Bulky substituents (e.g., trifluoromethyl groups) may hinder nucleophilic attack, requiring elevated temperatures or catalysts like DBU .

- Solvent Polarity : Polar solvents (e.g., DMSO) enhance solubility of intermediates, while non-polar solvents improve crystallization .

- Work-Up Strategies : Acidification with dilute HCl (pH 2–3) minimizes side-product formation during hydrolysis .

Experimental Design :

Q. What strategies resolve discrepancies in biological activity data for structurally analogous compounds?

For example, reports moderate antibacterial activity for a related thienopyrimidine carboxamide, but similar compounds in show no activity. To address this:

- Structure-Activity Relationship (SAR) Studies : Systematically modify the pyrimidine’s substituents (e.g., replacing methylthio with sulfonyl groups) and test against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) .

- Mechanistic Assays : Use in vitro enzyme inhibition assays (e.g., dihydrofolate reductase) to isolate target-specific effects from general cytotoxicity .

Key Data from Analogues :

| Compound | Substituent | IC₅₀ (μM) | Target |

|---|---|---|---|

| 2d () | Benzylthio | 12.5 | Proteus vulgaris |

| AZD8931 ( ) | Quinazoline | >100 | EGFR |

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Advanced approaches include:

- Molecular Dynamics Simulations : To assess membrane permeability (logP) and solubility (logS) based on the carboxylic acid’s ionization state .

- Docking Studies : Map interactions with biological targets (e.g., kinases) using PyMol or AutoDock .

- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity (Ames test profiles) .

Validation : Cross-reference computational results with in vitro microsomal stability assays (e.g., human liver microsomes) .

Methodological Considerations Table

| Challenge | Solution | Reference |

|---|---|---|

| Low yield in alkylation step | Use DMSO as solvent; optimize stoichiometry (1:1.2 amine:pyrimidine) | |

| Impurities during hydrolysis | Acidify gradually (pH 2–3) and crystallize at 4°C | |

| Biological activity variability | Conduct SAR with ≥10 analogues; use standardized MIC assays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.